molecular formula C10H12N4 B11905615 2,3-Dimethylquinoxaline-5,6-diamine CAS No. 57436-96-1

2,3-Dimethylquinoxaline-5,6-diamine

Katalognummer: B11905615
CAS-Nummer: 57436-96-1
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: SQVLOESUBNMSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxaline-5,6-diamine typically involves the condensation of 2,3-dimethylquinoxaline with appropriate amine precursors. One common method includes the reaction of 2,3-dimethylquinoxaline with ammonia or primary amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as titanium silicate (TS-1) in methanol at room temperature . This method is scalable and the catalyst is recyclable, making it efficient for industrial production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylquinoxaline-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,3-Dimethylquinoxaline-5,6-diamine involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific enzyme targeted . The compound’s structure allows it to interact with nucleophilic and electrophilic sites, making it versatile in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dimethylquinoxaline-5,6-diamine is unique due to its dual amine groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Eigenschaften

CAS-Nummer

57436-96-1

Molekularformel

C10H12N4

Molekulargewicht

188.23 g/mol

IUPAC-Name

2,3-dimethylquinoxaline-5,6-diamine

InChI

InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3

InChI-Schlüssel

SQVLOESUBNMSDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2C(=N1)C=CC(=C2N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.